methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate;dihydrochloride
Description
Methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate dihydrochloride is a chiral amino acid ester derivative featuring a benzyl-substituted imidazole ring. This compound is characterized by its dihydrochloride salt form, which enhances solubility and stability for synthetic or pharmacological applications.
Properties
IUPAC Name |
methyl 2-amino-3-(1-benzylimidazol-4-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2.ClH/c1-19-14(18)13(15)7-12-9-17(10-16-12)8-11-5-3-2-4-6-11;/h2-6,9-10,13H,7-8,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWWNBDQGDYHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)CC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90714462 | |
| Record name | Methyl 1-benzylhistidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90714462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93983-56-3 | |
| Record name | NSC280783 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1-benzylhistidinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90714462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)-propanoate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-serine and benzylimidazole.
Formation of the Ester: L-serine is esterified using methanol and an acid catalyst to form methyl (2S)-2-amino-3-hydroxypropanoate.
Imidazole Coupling: The benzylimidazole is then coupled to the ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate has been explored as a potential anticancer agent. Its derivatives are known to inhibit tumor growth and induce apoptosis in cancer cells, particularly in colon and renal cancers . The compound's structure allows it to interact with various biological targets, enhancing its efficacy in cancer treatment.
-
Drug Linker Conjugates :
- The compound is utilized in the development of drug-linker conjugates, which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing damage to healthy tissues. This targeted approach is crucial in improving therapeutic outcomes and reducing side effects associated with conventional chemotherapy .
- Neuroprotective Effects :
Synthesis Methodologies
The synthesis of methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate involves several key steps:
-
Starting Materials :
- The synthesis typically begins with readily available amino acids and imidazole derivatives.
- Reaction Conditions :
-
Purification Techniques :
- Post-synthesis purification is critical to obtain high-purity compounds suitable for biological testing. Techniques such as HPLC and recrystallization are commonly used.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of enzymes or receptors. The compound may also interact with nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Imidazole Ring
The benzyl substituent distinguishes this compound from closely related analogs. Key comparisons include:
Methyl (2S)-2-Amino-3-(1-Methylimidazol-4-yl)Propanoate Dihydrochloride
- Substituent : 1-Methyl group on imidazole.
- Molecular Formula : C₈H₁₅Cl₂N₃O₂.
- Molar Mass : 256.13 g/mol.
- CAS Number : 4216-91-3.
- Key Differences: Smaller methyl group reduces steric hindrance and lipophilicity compared to benzyl. Used as a precursor in peptide synthesis or enzyme studies .
Methyl (2S)-2-Amino-3-(1H-Imidazol-5-yl)Propanoate Dihydrochloride
- Substituent : Unsubstituted imidazole (hydrogen at position 1).
- Molecular Formula : C₇H₁₁Cl₂N₃O₂.
- Molar Mass : 240.09 g/mol (estimated).
- Key Differences: Lacks aromatic substituents, leading to reduced hydrophobicity.
Heterocycle Replacement: Pyridine and Pyrazole Derivatives
Methyl (2S)-2-Amino-3-(Pyridin-4-yl)Propanoate Dihydrochloride
- Heterocycle : Pyridine ring instead of imidazole.
- Synthesis Yield : 90% via SOCl₂-mediated esterification .
- Key Differences :
- Pyridine’s nitrogen positioning alters hydrogen-bonding capabilities.
- Reduced basicity compared to imidazole-containing analogs.
Methyl (2S)-2-Amino-3-(5-Hydroxy-1-Methylpyrazol-4-yl)Propanoate Dihydrochloride
- Heterocycle : Pyrazole with hydroxyl and methyl groups.
- Molecular Formula : C₈H₁₃Cl₂N₃O₃ (estimated).
- Pyrazole’s reduced aromaticity may impact binding affinity in biological systems .
Data Table: Comparative Analysis
| Compound Name | Substituent/Heterocycle | Molecular Formula | Molar Mass (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Compound (1-Benzylimidazol-4-yl) | Benzyl-imidazole | C₁₄H₁₇Cl₂N₃O₂ (est.) | ~329.9 | Drug intermediates, enzyme studies |
| 1-Methylimidazol-4-yl analog | Methyl-imidazole | C₈H₁₅Cl₂N₃O₂ | 256.13 | Peptide synthesis |
| Pyridin-4-yl analog | Pyridine | C₉H₁₂Cl₂N₂O₂ | ~259.1 | NMR spectroscopy substrates |
| 5-Hydroxy-1-methylpyrazol-4-yl analog | Hydroxy-methylpyrazole | C₈H₁₃Cl₂N₃O₃ | ~282.1 | Agricultural chemical research |
Pharmacological and Industrial Relevance
- Benzyl Group Impact : Enhanced lipophilicity may improve blood-brain barrier penetration, making it relevant for CNS-targeted drug development.
- Methyl Analog : Preferred in aqueous reaction environments due to higher solubility .
- Safety : Dihydrochloride salts require precautions (e.g., ventilation, PPE) to avoid respiratory or dermal irritation .
Biological Activity
Methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate; dihydrochloride, also known by its CAS number 31534-22-2, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H15N3O2
- Molecular Weight : 245.28 g/mol
- Density : 1.27 g/cm³
- Melting Point : 248-249°C
These properties are essential for understanding the compound's behavior in biological systems.
The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Some key mechanisms include:
- Modulation of Neurotransmitter Systems : Research indicates that the compound may influence neurotransmitter levels, particularly in the central nervous system, by acting on serotonin and dopamine receptors.
- Antioxidant Activity : Preliminary studies suggest that methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate has antioxidant properties, which could protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating a possible therapeutic role in inflammatory diseases.
Biological Activity Data
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Neurotransmitter Modulation | Increased serotonin levels | |
| Antioxidant Properties | Reduced oxidative stress markers | |
| Anti-inflammatory | Decreased TNF-alpha levels |
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administering methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate resulted in significant neuroprotective effects against excitotoxicity. The findings suggested that the compound could be beneficial in treating neurodegenerative conditions such as Alzheimer's disease.
Case Study 2: Inflammation Reduction
In vitro studies using human cell lines indicated that the compound effectively reduced pro-inflammatory cytokines like IL-6 and TNF-alpha. This suggests a potential application in treating autoimmune disorders where inflammation plays a critical role.
Research Findings
Recent research has focused on synthesizing derivatives of methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate to enhance its biological activity and selectivity for specific targets. Structural modifications have led to compounds with increased potency against certain cancer cell lines, highlighting the therapeutic potential of this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
